Cas no 147279-99-0 (Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate)

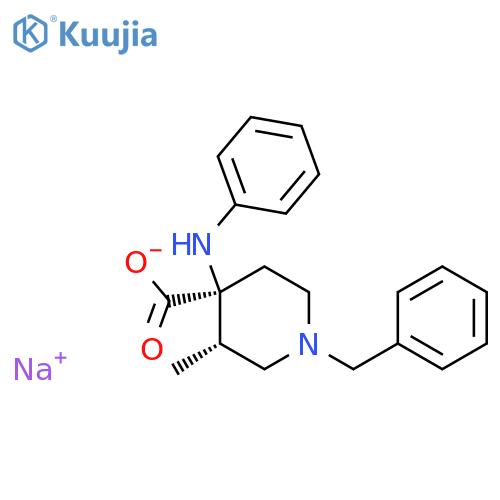

147279-99-0 structure

商品名:Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

CAS番号:147279-99-0

MF:C20H23N2NaO2

メガワット:346.398596048355

CID:1063430

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt

- Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

-

- インチ: 1S/C20H24N2O2.Na/c1-16-14-22(15-17-8-4-2-5-9-17)13-12-20(16,19(23)24)21-18-10-6-3-7-11-18;/h2-11,16,21H,12-15H2,1H3,(H,23,24);/q;+1/p-1/t16-,20-;/m0./s1

- InChIKey: GNDNNIUIEPKSIK-XXRBRTKDSA-M

- ほほえんだ: [Na+].[O-]C([C@@]1(CCN(CC2C=CC=CC=2)C[C@@H]1C)NC1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 422

- トポロジー分子極性表面積: 55.4

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-483800-10mg |

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt, |

147279-99-0 | 10mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483800-10 mg |

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt, |

147279-99-0 | 10mg |

¥3,234.00 | 2023-07-11 |

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

147279-99-0 (Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量